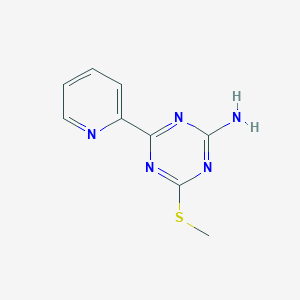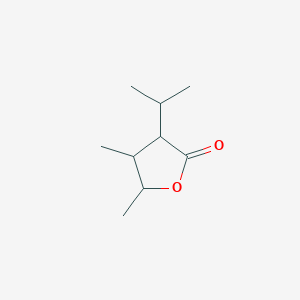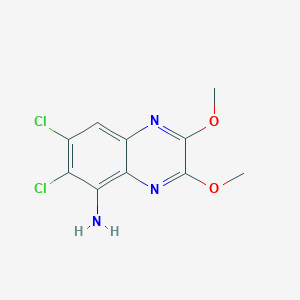
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline
描述
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline (DCQX) is a quinoxaline derivative that has been widely used in scientific research. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DCQX has been used to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases.
作用机制
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is a selective antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline binds to the ligand-binding domain of the AMPA receptor and blocks the binding of glutamate, thereby inhibiting the receptor-mediated synaptic transmission.
Biochemical and Physiological Effects
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to block AMPA receptor-mediated synaptic currents in electrophysiological experiments. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has also been shown to inhibit the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. In animal models of neurodegenerative diseases, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been shown to attenuate disease progression and improve cognitive function.
实验室实验的优点和局限性
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic transmission, plasticity, and neurodegenerative diseases. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is also relatively stable and can be stored for extended periods of time.
However, there are also some limitations to the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in lab experiments. It has been shown to have some off-target effects on other glutamate receptors, such as the kainate receptors. This can make it difficult to interpret the results of experiments that use 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline. Additionally, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is not suitable for in vivo experiments as it does not readily cross the blood-brain barrier.
未来方向
There are several future directions for the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in scientific research. One potential direction is the development of more selective AMPA receptor antagonists that do not have off-target effects on other glutamate receptors. Another direction is the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in combination with other drugs to investigate the role of glutamate receptors in disease progression and to develop new treatments for neurodegenerative diseases. Finally, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline could be used in conjunction with other techniques, such as optogenetics and chemogenetics, to investigate the role of specific neuronal populations in synaptic transmission and plasticity.
科学研究应用
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been widely used in scientific research as a tool to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases. It has been used in electrophysiological experiments to block AMPA receptor-mediated synaptic currents and to investigate the contribution of AMPA receptors to excitatory synaptic transmission. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has also been used in animal models of neurodegenerative diseases to study the role of glutamate receptors in disease progression.
属性
CAS 编号 |
178619-89-1 |
|---|---|
分子式 |
C10H9Cl2N3O2 |
分子量 |
274.1 g/mol |
IUPAC 名称 |
6,7-dichloro-2,3-dimethoxyquinoxalin-5-amine |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,13H2,1-2H3 |
InChI 键 |
QCXRMHQLFIXXOV-UHFFFAOYSA-N |
SMILES |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
规范 SMILES |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
同义词 |
6,7-DICHLOOR-2,3-DIMETHOXYCHINOXALINE-5-YLAMINE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

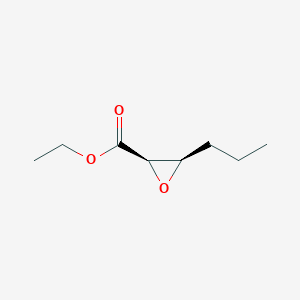




![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
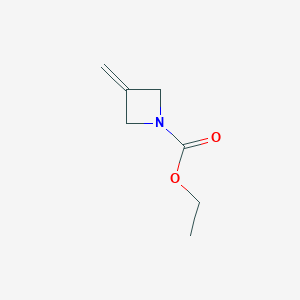


![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
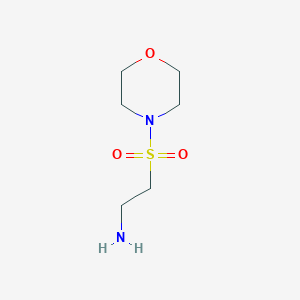
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
